molecular formula C20H16ClN3O4 B2539835 1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941973-34-8

1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2539835
CAS No.: 941973-34-8
M. Wt: 397.82
InChI Key: FSKCWFDTBGDBFX-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941973-34-8) is a small molecule research compound with a molecular formula of C20H16ClN3O4 and a molecular weight of 397.81 g/mol . This chemical features a complex structure that incorporates a 1,6-dihydropyridine core, a (2-chlorophenyl)methyl substituent, and a 2-methyl-5-nitrophenyl carboxamide group . Compounds based on the dihydropyridine and pyridine scaffolds are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities . For instance, various dihydropyridine derivatives are well-known for their role as calcium channel blockers in pharmaceuticals , and other carboxamide-containing compounds have been explored for their utility in pain-related research . The specific research applications for this compound are still being elucidated, making it a candidate for high-throughput screening, target identification studies, and the development of novel bioactive agents. This product is supplied with guaranteed high purity and is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-6-8-16(24(27)28)10-18(13)22-20(26)15-7-9-19(25)23(12-15)11-14-4-2-3-5-17(14)21/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKCWFDTBGDBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-Chloro-1-[(3-Chlorophenyl)methyl]-N-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide (CAS 338977-35-8)

  • Molecular Formula : C₂₀H₁₆Cl₂N₂O₃
  • Molar Mass : 403.26 g/mol
  • Key Differences :
    • Substituents :
  • Benzyl Group : 3-Chloro (vs. 2-chloro in the target compound).
  • Amide Group : 4-Methoxyphenyl (electron-donating methoxy vs. electron-withdrawing nitro in the target).
  • Core Modification : 5-Chloro substitution on the dihydropyridine ring (absent in the target).
    • Implications :
  • The 5-chloro substituent may enhance halogen bonding but reduce ring flexibility.
  • The 4-methoxy group increases hydrophilicity compared to the nitro group.

5-Chloro-6-Oxo-N-Phenyl-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxamide (CAS 338782-67-5)

  • Molecular Formula : C₂₀H₁₄ClF₃N₂O₂
  • Molar Mass : 414.79 g/mol
  • Key Differences :
    • Substituents :
  • Benzyl Group : 3-Trifluoromethyl (strongly electron-withdrawing and lipophilic vs. 2-chloro).
  • Amide Group : Unsubstituted phenyl (lacks the nitro and methyl groups of the target).
    • Implications :
  • The trifluoromethyl group enhances metabolic stability but may reduce solubility.
  • Absence of nitro and methyl groups simplifies synthetic routes but limits steric and electronic complexity.

Heterocyclic Analogues with Carboxamide Moieties

1-(3-Chlorophenyl)-N-(4-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridazine-3-Carboxamide

  • Core Structure : Pyridazine (two adjacent nitrogen atoms) instead of dihydropyridine.
  • Key Features: Substituents: 4-Trifluoromethyl and dual chloro groups.

1-(3-Chlorophenyl)-N-Methoxy-N-Methyl-5-(Trifluoromethyl)Pyrazole-4-Carboxamide

  • Core Structure : Pyrazole (five-membered ring with two nitrogen atoms).
  • Key Features :
    • Substituents : N-Methoxy-N-methyl amide and trifluoromethyl group.
    • Implications : The pyrazole core offers distinct hydrogen-bonding capabilities, while the N-alkylated amide reduces polarity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Core Structure Benzyl Group Amide Group Molecular Formula Molar Mass (g/mol)
Target Compound Dihydropyridine 2-Chlorophenyl 2-Methyl-5-nitrophenyl C₂₀H₁₆ClN₃O₄* ~405.8
338977-35-8 Dihydropyridine 3-Chlorophenyl 4-Methoxyphenyl C₂₀H₁₆Cl₂N₂O₃ 403.26
338782-67-5 Dihydropyridine 3-Trifluoromethyl Phenyl C₂₀H₁₄ClF₃N₂O₂ 414.79
Pyridazine analogue Pyridazine 3-Chlorophenyl 4-Chlorophenyl Not provided Not provided
Pyrazole analogue Pyrazole 3-Chlorophenyl N-Methoxy-N-methyl Not provided Not provided

*Calculated based on structural formula.

Research Findings and Discussion

  • Steric Considerations : The 2-methyl group in the target’s amide moiety adds steric hindrance, which may improve selectivity but complicate synthesis.
  • Solubility and Lipophilicity : The nitro group reduces hydrophilicity compared to methoxy, while the trifluoromethyl group in CAS 338782-67-5 increases lipophilicity, affecting bioavailability .
  • Synthetic Accessibility : The absence of a 5-chloro substituent in the target compound simplifies regioselective synthesis compared to CAS 338977-35-8 .

Biological Activity

1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chlorophenyl group
  • A nitrophenyl moiety
  • A dihydropyridine ring

The molecular formula is C17H16ClN3O3C_{17}H_{16}ClN_{3}O_{3} with a molecular weight of approximately 345.78 g/mol. Its solubility in organic solvents indicates moderate lipophilicity, which is advantageous for biological interactions.

Synthesis

The synthesis typically involves the Hantzsch dihydropyridine synthesis method, which allows for the formation of the dihydropyridine core through multi-step reactions. Key factors influencing yield and purity include reaction conditions such as temperature, solvent choice, and catalyst presence.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:

Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal
Candida albicans0.30Fungicidal

In a study evaluating several derivatives of this compound, it was found that they exhibited significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .

Anticancer Activity

The compound has also shown potential in cancer research. In vitro studies indicated that it acts as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . These enzymes are critical for DNA replication and folate metabolism, respectively, making them viable targets for cancer therapy.

The mechanism of action involves interaction with specific molecular targets within biological systems. The compound binds to enzymes or receptors, modulating their activity and leading to various pharmacological effects. For instance, its ability to inhibit DNA gyrase disrupts bacterial DNA replication, while DHFR inhibition affects folate synthesis crucial for cell division.

Case Studies

  • Antimicrobial Efficacy Against Biofilms
    • A study assessed the efficacy of the compound in disrupting biofilm formation by Staphylococcus aureus. Results showed a significant reduction in biofilm mass compared to control groups, indicating its potential as an antibiofilm agent .
  • Synergistic Effects with Other Antibiotics
    • In combination studies with Ciprofloxacin and Ketoconazole, the compound demonstrated synergistic effects, lowering the MICs of these antibiotics significantly. This suggests that it could enhance the effectiveness of existing antimicrobial therapies .

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